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Core Science & Biosynthesis

Foundational

Synthesis and Bioconjugation Pathway of (-)-trans-3'-Aminomethylnicotine Analogs: A Technical Guide

Executive Summary & Biological Rationale Nicotine addiction is primarily driven by the activation of the mesocorticolimbic dopamine system, a process mediated by the binding of nicotine to α4β2 nicotinic acetylcholine re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

Nicotine addiction is primarily driven by the activation of the mesocorticolimbic dopamine system, a process mediated by the binding of nicotine to α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain[1]. Traditional pharmacotherapies often suffer from poor adherence and systemic side effects. Immunotherapy presents a paradigm-shifting alternative: sequestering nicotine in the bloodstream before it can cross the blood-brain barrier (BBB)[2].

Because nicotine is a small molecule (162.23 g/mol ), it is non-immunogenic. To elicit a robust antibody response, it must be functionalized into a hapten and covalently linked to a highly immunogenic carrier protein[3]. The (-)-trans-3'-aminomethylnicotine (3'-AmNic) analog has emerged as the premier hapten for this purpose. Functionalizing the pyrrolidine ring at the 3'-position is a deliberate design choice; it preserves the native structure of the pyridine ring, ensuring that the resulting antibodies recognize the unhindered native nicotine pharmacophore[4].

G Nicotine Inhaled Nicotine Blood Bloodstream (Antibody Sequestration) Nicotine->Blood Absorption BBB Blood-Brain Barrier (Blocked) Blood->BBB Immune Complex Too Large Receptor α4β2 nAChR (No Activation) BBB->Receptor Prevents Binding

Fig 1: Mechanism of action for 3'-AmNic-induced antibodies blocking nicotine from crossing the BBB.

Retrosynthetic Analysis & Chemical Causality

The synthesis of the 3'-AmNic hapten requires strict stereochemical control to yield the (-)-trans isomer, as the immune system is highly sensitive to chiral presentation. Early first-generation syntheses relied on tedious five-step procedures with low overall yields[3]. The optimized pathway utilizes trans-3'-hydroxymethylnicotine as a starting material, converting the hydroxyl group into a primary amine via a tosylate and azide intermediate[5].

Causality in Reagent Selection:

  • Tosylation: The native hydroxyl group is a poor leaving group. Reacting it with p-toluenesulfonyl chloride (TsCl) converts it into an excellent leaving group, priming the molecule for a clean nucleophilic substitution.

  • Azidation: Sodium azide (NaN₃) in a polar aprotic solvent (DMF) is chosen because the azide ion is a powerful, unhindered nucleophile that rapidly displaces the tosylate without inducing unwanted elimination side-reactions.

  • Reduction: Catalytic hydrogenation (H₂ over Pd/C) is preferred over metal hydrides (like LiAlH₄). Hydrogenation is a self-validating, clean reaction where volumetric hydrogen consumption directly correlates with reaction progress, avoiding the harsh basic conditions that could epimerize the stereocenter.

G Start trans-3'-hydroxymethylnicotine Step1 Tosylation (TsCl, Pyridine) Start->Step1 Int1 trans-3'-tosyloxymethylnicotine Step1->Int1 Step2 Nucleophilic Substitution (NaN3, DMF) Int1->Step2 Int2 trans-3'-azidomethylnicotine Step2->Int2 Step3 Reduction (H2, Pd/C) Int2->Step3 Product (-)-trans-3'-aminomethylnicotine Step3->Product

Fig 2: Three-step synthetic route from trans-3'-hydroxymethylnicotine to the 3'-AmNic hapten.

Detailed Experimental Methodologies

The following protocols represent a self-validating system designed for high-purity hapten generation.

Step 1: Synthesis of trans-3'-tosyloxymethylnicotine
  • Procedure: Dissolve 10 mmol of trans-3'-hydroxymethylnicotine in 25 mL of anhydrous pyridine at 0°C under an inert argon atmosphere. Slowly add 12 mmol of p-toluenesulfonyl chloride (TsCl) in portions. Stir for 4 hours, allowing the reaction to gradually reach room temperature.

  • Workup: Quench with ice water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation: Perform Thin Layer Chromatography (TLC). The disappearance of the highly polar hydroxyl starting material and the emergence of a higher Rf UV-active spot confirms complete conversion.

Step 2: Synthesis of trans-3'-azidomethylnicotine
  • Procedure: Dissolve the crude tosylate in 30 mL of anhydrous N,N-dimethylformamide (DMF). Add 30 mmol of sodium azide (NaN₃). Heat the mixture to 65°C for 12 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (5x) to remove all traces of DMF and excess azide salts. Dry the ether layer and concentrate.

  • Self-Validation: Analyze via Fourier-transform infrared spectroscopy (FTIR). The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ (characteristic of the asymmetric azide stretch) definitively validates the success of the substitution.

Step 3: Reduction to (-)-trans-3'-aminomethylnicotine
  • Procedure: Dissolve the azide intermediate in 40 mL of absolute ethanol. Add 10% Pd/C catalyst (10 wt%). Purge the flask with argon, then introduce hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Self-Validation: The FTIR spectrum must show the complete disappearance of the 2100 cm⁻¹ azide peak and the emergence of broad N-H stretching bands at ~3300 cm⁻¹ . LC-MS should confirm the exact mass (M+H = 192.1)[4].

Bioconjugation to Carrier Proteins

To break immunological tolerance, the 3'-AmNic hapten must be conjugated to a T-cell-dependent carrier protein, such as recombinant Pseudomonas aeruginosa exoprotein A (rEPA), Diphtheria Toxoid (DT), or Keyhole Limpet Hemocyanin (KLH)[4][6].

Causality of the Linker: Direct attachment of the primary amine to the protein causes steric hindrance, masking the nicotine structure from B-cell receptors. Reacting 3'-AmNic with succinic anhydride creates a 4-carbon spacer arm (trans-3'-aminomethylnicotine succinate). This flexible linker projects the hapten away from the protein surface, maximizing epitope exposure[5].

Activation & Coupling: The terminal carboxyl group of the succinyl linker is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-N-hydroxysuccinimide (sulfo-NHS). Sulfo-NHS is critical here; it converts the unstable O-acylisourea intermediate into a stable, water-soluble amine-reactive ester, preventing premature hydrolysis before the carrier protein is introduced[6].

G Hapten 3'-AmNic Hapten Succinylation Succinylation (Succinic Anhydride) Hapten->Succinylation Linker 3'-AmNic-Hemisuccinate Succinylation->Linker Activation Activation (EDC / sulfo-NHS) Linker->Activation Carrier Carrier Protein (rEPA, KLH, or DT) Activation->Carrier Amide Bond Vaccine Conjugate Vaccine (e.g., NicVAX) Carrier->Vaccine

Fig 3: Bioconjugation workflow linking 3'-AmNic to a carrier protein via a succinyl spacer.

Quantitative Immunological Data

The efficacy of the synthesized hapten is ultimately measured by its ability to generate high-affinity IgG antibodies and reduce brain nicotine levels. The table below summarizes the quantitative immunological outcomes of various 3'-AmNic formulations based on preclinical and clinical data[2][4][6].

Vaccine FormulationCarrier ProteinAdjuvant SystemPeak IgG Titer (μg/mL)Brain Nicotine Reduction
NicVAX (1st Gen) rEPAAlum~45~60%
3'-AmNic-DT Diphtheria ToxoidAlum + CpG (TLR9 Agonist)~80~65%
NanoNiccine PLGA / KLH CoreMPLA / DOTAP (Lipid Layer)~120~75%

Note: The integration of nanoparticle delivery systems (like NanoNiccine) and advanced adjuvants (CpG) significantly amplifies the peak antibody titer compared to traditional Alum-only formulations.

References

  • Method for making nicotine hapten - Google Patents (WO2007064478A2)
  • The next-generation nicotine vaccine: a novel and potent hybrid nanoparticle based nicotine vaccine Source: PMC / National Institutes of Health URL:[Link]

  • Selection of a Novel Anti-Nicotine Vaccine: Influence of Antigen Design on Antibody Function in Mice Source: ResearchGate URL:[Link]

  • Anti-nicotine vaccine: current status Source: International Journal of Basic & Clinical Pharmacology URL:[Link]

  • Advances in smoking cessation pharmacotherapy: Non-nicotinic approaches in animal models Source: PMC / National Institutes of Health URL:[Link]

  • Hapten-carrier conjugates for treating and preventing nicotine addiction (US 2004/0059094A1) Source: Googleapis / US Patent Office URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (-)-trans-3'-Aminomethylnicotine Dosing in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the administration of (-)-trans-3'-aminomethylni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the administration of (-)-trans-3'-aminomethylnicotine to murine models. As a structural analog of nicotine, this compound is of interest for its potential interactions with nicotinic acetylcholine receptors (nAChRs). However, public-domain data on its independent pharmacological activity, potency, and dose-response in vivo are scarce, with its primary use being a hapten in anti-nicotine vaccine development.[1][2] This guide, therefore, emphasizes a systematic and cautious approach to dose determination, providing researchers with the necessary protocols to establish safe and effective dosing regimens for their specific experimental needs. We will cover guiding principles for dose selection based on related nicotinic agonists, detailed protocols for a dose-finding study, standard administration techniques, and methods for assessing physiological and behavioral responses in mice.

Introduction to (-)-trans-3'-Aminomethylnicotine

(-)-trans-3'-Aminomethylnicotine is a derivative of nicotine characterized by an aminomethyl group at the 3' position of the pyrrolidine ring. This structural modification has been primarily utilized to facilitate its conjugation to carrier proteins, forming the basis of several anti-nicotine vaccine candidates.[1][3] The rationale behind these vaccines is to induce an immune response that generates antibodies capable of binding to nicotine in the bloodstream, thereby preventing its entry into the brain and mitigating its rewarding effects.[2]

While its role as a hapten is established, the intrinsic pharmacological properties of unbound (-)-trans-3'-aminomethylnicotine are not well-documented in publicly available literature. Structure-activity relationship studies of nicotine analogs suggest that modifications to the pyrrolidine ring can significantly alter binding affinity and efficacy at nAChRs.[4] Therefore, it cannot be assumed that (-)-trans-3'-aminomethylnicotine possesses identical potency or effects to nicotine.

This guide provides a framework for researchers to systematically determine appropriate dosing for their studies, ensuring both animal welfare and data integrity.

Guiding Principles for Dose Selection: Extrapolation from Known nAChR Ligands

In the absence of direct pharmacological data for (-)-trans-3'-aminomethylnicotine, a rational starting point for dose selection can be extrapolated from established dosing ranges of other nAChR agonists and partial agonists in mice. The following table summarizes typical doses for nicotine, varenicline, and cytisine, which serve as valuable reference points.

CompoundClassRoute of AdministrationDose Range (mg/kg)Observed Effects in Mice
Nicotine nAChR AgonistSubcutaneous (s.c.)0.1 - 2.5Locomotor effects, antinociception, anxiolysis, cognitive enhancement.[5][6]
Intraperitoneal (i.p.)0.5 - 2.0Similar to s.c. administration.[6]
Oral (p.o.)5 - 50Higher doses required due to first-pass metabolism.[7]
Varenicline Partial Agonist (α4β2)Subcutaneous (s.c.)0.5 - 2.0Reduced nicotine self-administration, effects on locomotor activity.[8][9]
Intraperitoneal (i.p.)1.0 - 2.0Similar to s.c. administration.[9]
Cytisine Partial Agonist (α4β2)Intraperitoneal (i.p.)0.2 - 1.5Antidepressant-like effects, neuroprotection.[10][11]
Oral (p.o.)2.0Pharmacokinetic studies.[3]

Key Considerations:

  • First-Pass Metabolism: Nicotine undergoes significant first-pass metabolism when administered orally, necessitating higher doses compared to parenteral routes.[7] The metabolic fate of (-)-trans-3'-aminomethylnicotine is unknown, but a similar effect should be anticipated for oral administration.

  • Mouse Strain: Different mouse strains can exhibit varying sensitivities to nicotinic compounds.[12] It is crucial to use a consistent strain throughout a study and consider potential strain-specific effects. The C57BL/6J strain is commonly used in nicotine research.[13]

  • Behavioral Endpoint: The effective dose will depend on the specific physiological or behavioral endpoint being measured. For instance, doses that affect locomotor activity may differ from those required to elicit an anxiolytic effect.

Recommended Protocol: Initial Dose-Finding Study

Given the lack of established data, a preliminary dose-finding study is essential to determine a safe and effective dose range for (-)-trans-3'-aminomethylnicotine in your specific experimental paradigm.

Preparation of (-)-trans-3'-Aminomethylnicotine Solution
  • Source and Purity: Obtain (-)-trans-3'-aminomethylnicotine from a reputable supplier. Ensure the compound's purity and identity are verified. The molecular weight is approximately 191.27 g/mol .[12]

  • Vehicle: The recommended vehicle for initial studies is sterile 0.9% saline.

  • Solution Preparation:

    • Calculate the required amount of (-)-trans-3'-aminomethylnicotine based on the desired stock concentration and the molecular weight of the salt form if applicable.

    • Dissolve the compound in the vehicle. Gentle warming or vortexing may be required to aid dissolution.

    • Adjust the pH of the solution to physiological range (pH 7.2-7.4) using dilute HCl or NaOH. This is a critical step as the pH can affect the stability and bioavailability of the compound.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

    • Store the solution as recommended by the supplier, typically at 4°C for short-term use or frozen for long-term storage.

Dose Escalation and Monitoring

The following workflow is recommended for a dose-escalation study.

DoseFindingWorkflow cluster_preparation Phase 1: Preparation cluster_dosing Phase 2: Dose Escalation (n=3-5 mice per group) cluster_assessment Phase 3: Effect Assessment prep Prepare (-)-trans-3'-aminomethylnicotine in 0.9% Saline (pH 7.4) start_dose Start with a low dose (e.g., 0.1 mg/kg, s.c.) prep->start_dose observe1 Observe for acute toxicity and behavioral changes (30-60 min) start_dose->observe1 increase_dose If no adverse effects, increase dose incrementally (e.g., 0.3, 1.0, 3.0 mg/kg) observe1->increase_dose observe2 Repeat observation at each dose level increase_dose->observe2 assess_behavior Measure desired behavioral/ physiological endpoint observe2->assess_behavior determine_ed50 Determine the effective dose range (e.g., ED50) assess_behavior->determine_ed50

Figure 1: Workflow for a Dose-Finding Study. This diagram outlines a systematic approach to determining a safe and effective dose of (-)-trans-3'-aminomethylnicotine.

Acute Toxicity and Adverse Effect Monitoring

Closely monitor animals for at least 60 minutes after administration, and periodically for 24 hours. A checklist for potential adverse effects should be used.

ParameterSigns to Monitor
General Lethargy, agitation, changes in posture, piloerection
Neurological Tremors, seizures, ataxia, stereotyped behaviors (e.g., excessive grooming, circling)
Autonomic Salivation, lacrimation, changes in respiration, cyanosis
Physical Changes in body weight, signs of dehydration

If any severe adverse effects are observed, the study should be stopped, and the dosing protocol re-evaluated.

Standard Administration Protocols for Murine Models

The choice of administration route depends on the desired pharmacokinetic profile and experimental goals.

Subcutaneous (s.c.) Injection
  • Rationale: Provides a slower, more sustained absorption compared to i.p. or i.v. routes.

  • Procedure:

    • Restrain the mouse appropriately.

    • Lift the loose skin over the back, between the shoulder blades, to form a tent.

    • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the solution (volume typically 5-10 ml/kg).

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

Intraperitoneal (i.p.) Injection
  • Rationale: Allows for rapid absorption into the systemic circulation.

  • Procedure:

    • Restrain the mouse with its head tilted downwards to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • The needle should be inserted at a 10-20 degree angle.

    • Aspirate briefly to check for the presence of urine or blood.

    • Inject the solution (volume typically 5-10 ml/kg).

    • Withdraw the needle.

Oral Gavage (p.o.)
  • Rationale: For studying the effects of oral administration and first-pass metabolism.

  • Procedure:

    • This procedure requires proper training to avoid injury to the animal.

    • Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently restrain the mouse and guide the gavage needle along the roof of the mouth and down the esophagus.

    • Administer the solution slowly (volume typically 5-10 ml/kg).

    • If any resistance is met, or if the animal shows signs of distress, withdraw the needle immediately.

AdminRoutes cluster_compound Compound Preparation cluster_routes Routes of Administration Compound (-)-trans-3'-aminomethylnicotine in Vehicle SC Subcutaneous (s.c.) Sustained Absorption Compound->SC IP Intraperitoneal (i.p.) Rapid Absorption Compound->IP PO Oral Gavage (p.o.) First-Pass Metabolism Compound->PO

Sources

Application

Application Note: In Vivo Behavioral Assays Using (-)-trans 3'-Aminomethyl Nicotine in Immunopharmacotherapy

Executive Summary The development of immunopharmacotherapies for substance use disorders relies heavily on the precise design of hapten-carrier conjugates. For nicotine addiction, (-)-trans 3'-aminomethyl nicotine (3'-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of immunopharmacotherapies for substance use disorders relies heavily on the precise design of hapten-carrier conjugates. For nicotine addiction, (-)-trans 3'-aminomethyl nicotine (3'-AmNic) has emerged as the gold-standard hapten[INDEX 2.10]. Because native nicotine is too small to elicit an immune response, 3'-AmNic is utilized to bridge this gap; its primary amine at the 3' position of the pyrrolidine ring allows for stable covalent conjugation (e.g., via succinyl linkers) to carrier proteins like Pseudomonas aeruginosa exoprotein A (rEPA), Keyhole Limpet Hemocyanin (KLH), or Diphtheria Toxoid (DT) [INDEX 1.5].

This application note provides a comprehensive guide for researchers and drug development professionals on how to design, execute, and interpret in vivo behavioral assays to validate the efficacy of 3'-AmNic-based vaccines against nicotine challenges.

Mechanistic Grounding: The Pharmacokinetic Strategy

Unlike traditional pharmacotherapies (e.g., varenicline or bupropion) that target central nervous system (CNS) receptors, 3'-AmNic conjugate vaccines employ a pharmacokinetic mechanism of action [INDEX 2.3].

By preserving the core pyridine and pyrrolidine pharmacophore of native nicotine, 3'-AmNic ensures that the generated polyclonal IgG antibodies possess high affinity and specificity for free nicotine[INDEX 2.1]. When a vaccinated subject is challenged with nicotine, these circulating antibodies sequester the drug in the periphery. Because the resulting antibody-nicotine complex is too large to cross the blood-brain barrier (BBB), the CNS concentration of nicotine is drastically reduced, thereby blunting the dopaminergic reward cascade [INDEX 2.17].

MoA A 3'-AmNic Hapten Conjugation B Active Immunization (+ Adjuvant) A->B C Anti-Nicotine IgG Production B->C B-cell Activation E Peripheral Sequestration (Blocked BBB Entry) C->E High Affinity Binding D Nicotine Challenge (In Vivo) D->E Nicotine in Bloodstream F Attenuation of Nicotine Behavior E->F Reduced CNS Reward

Fig 1. Pharmacokinetic mechanism of 3'-AmNic conjugate vaccines in attenuating nicotine reward.

Pre-Behavioral Validation: Immunogenicity & Pharmacokinetics

Before initiating resource-intensive behavioral assays, the self-validating nature of immunopharmacology requires confirmation of the biological response:

  • Antibody Titers: Use ELISA (with a heterologous carrier like BSA-nicotine to avoid cross-reactivity) to confirm high anti-nicotine IgG titers. Efficacy in behavioral assays typically requires titers >1:100,000 [INDEX 2.8].

  • Adjuvant Optimization: The inclusion of TLR9 agonists (e.g., CpG oligodeoxynucleotides) alongside Aluminum Hydroxide (Alum) significantly enhances both the titer and binding affinity of 3'-AmNic-induced antibodies compared to Alum alone [INDEX 1.5].

Core In Vivo Behavioral Protocols

Protocol A: Intravenous Nicotine Self-Administration (IVSA) in Rats

IVSA is the gold-standard assay for evaluating the reinforcing properties of a drug. In this model, the efficacy of the 3'-AmNic vaccine is measured by its ability to extinguish lever-pressing behavior despite the administration of a nicotine challenge.

Rationale for Dose Selection: A standard unit dose of 0.03 mg/kg/infusion is utilized because it accurately mimics the pharmacokinetic spike of nicotine intake equivalent to smoking two cigarettes in a human [INDEX 2.1].

Step-by-Step Methodology:

  • Surgical Catheterization: Implant a chronic indwelling catheter into the right jugular vein of Wistar or Sprague-Dawley rats. Allow 7 days for postoperative recovery.

  • Vaccination Schedule: Administer the 3'-AmNic conjugate vaccine (e.g., 100 µg dose) via intramuscular (IM) or subcutaneous (SC) injection on Days 0, 14, and 28. Use a control group receiving only the carrier protein + adjuvant.

  • Acquisition Phase: Place rats in standard operant chambers. Train them to press an active lever for a 0.03 mg/kg IV infusion of nicotine under a Fixed Ratio 1 (FR1) schedule. Sessions should last 1–2 hours daily.

  • Observation of Extinction Burst: In successfully vaccinated rats, the antibodies will sequester the nicotine. Because the rat receives the infusion but experiences no CNS reward, you will initially observe an "extinction burst" (a rapid, frustrated increase in lever pressing), followed by a significant decline in active lever presses to baseline (saline-like) levels[INDEX 2.1].

  • Reinstatement (Relapse) Testing: After extinguishing the behavior by substituting nicotine with saline, administer a non-contingent priming dose of nicotine (e.g., 0.15 mg/kg SC) to test for drug-seeking relapse. Vaccinated rats should show blunted reinstatement compared to controls.

Workflow S1 Phase 1: Jugular Catheterization & Recovery 7 Days S2 Phase 2: 3'-AmNic Vaccination Days 0, 14, 28 S1->S2 S3 Phase 3: IVSA Training (FR1) 0.03 mg/kg/infusion S2->S3 Confirm Ab Titers > 1:100,000 S4 Phase 4: Extinction Phase Saline Substitution S3->S4 Stable Baseline Achieved S5 Phase 5: Reinstatement Nicotine Priming Dose S4->S5 Evaluate Relapse Behavior

Fig 2. Step-by-step experimental workflow for Intravenous Nicotine Self-Administration (IVSA).

Protocol B: Conditioned Place Preference (CPP) in Mice

CPP evaluates the Pavlovian association between the interoceptive, rewarding effects of nicotine and a specific environmental context.

Step-by-Step Methodology:

  • Immunization: Vaccinate C57BL/6 mice with the 3'-AmNic conjugate (e.g., 10–25 µg) on Days 0, 14, and 21.

  • Pre-Conditioning (Day 28): Allow mice free access to a 3-chamber CPP apparatus for 15 minutes to establish baseline chamber preferences.

  • Conditioning (Days 29–36):

    • Morning: Inject mice with saline (SC) and confine them to the vehicle-paired chamber for 30 minutes.

    • Afternoon: Inject mice with a nicotine challenge (0.5 mg/kg SC ) and confine them to the drug-paired chamber for 30 minutes[INDEX 2.3].

  • Preference Testing (Day 37): Allow mice free access to all chambers in a drug-free state.

  • Interpretation: Control mice will spend significantly more time in the nicotine-paired chamber. Mice successfully immunized with 3'-AmNic conjugates will fail to form this association, spending roughly equal time in both chambers, proving the antibodies successfully blocked the contextual reward [INDEX 2.3].

Quantitative Data Interpretation

The dose-effect curve of nicotine in behavioral assays is dramatically shifted by 3'-AmNic vaccine-generated antibodies[INDEX 2.5]. The table below summarizes the expected quantitative shifts across standard behavioral paradigms.

Behavioral AssayAnimal ModelNicotine Challenge DosePrimary ReadoutExpected Outcome (3'-AmNic Vaccinated vs. Control)
Intravenous Self-Administration (IVSA) Rat (Wistar/SD)0.03 mg/kg/infusionActive lever pressesInitial extinction burst, followed by a >60% reduction in active lever presses[INDEX 2.1].
Conditioned Place Preference (CPP) Mouse (C57BL/6)0.5 mg/kg SCTime spent in drug-paired chamberComplete ablation of preference for the nicotine-paired chamber (Time difference ≈ 0s) [INDEX 2.3].
Locomotor Sensitization Rat (SD)0.4 - 0.6 mg/kg SCDistance traveled (cm)Significant attenuation of hyperlocomotion upon repeated dosing [INDEX 2.8].
Nicotine Discrimination Rat (SD)0.4 mg/kg SCLever selection (Food reward)Rightward shift in dose-response curve; failure to recognize the nicotine interoceptive cue [INDEX 2.2].

References

  • Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • A Critical Evaluation of a Nicotine Vaccine within a Self-Administration Behavioral Model. American Chemical Society (ACS). URL:[Link]

  • Immunization to nicotine with a peptide-based vaccine composed of a conformationally biased agonist of C5a as a molecular adjuvant. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Advances in smoking cessation pharmacotherapy: Non-nicotinic approaches in animal models. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Conjugate Vaccine Immunotherapy for Substance Use Disorder. National Institutes of Health (NIH) / PMC. URL:[Link]

  • NIC6-TT Vaccine Reduces Nicotine-Seeking Behavior and Expression of Nicotine-Induced Locomotor Sensitization in Rats. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Safety and immunogenicity of a nicotine conjugate vaccine in current smokers. Clinical Pharmacology & Therapeutics / University of Wisconsin. URL: [Link]

  • Active immunization against nicotine alters the distribution of nicotine but not the metabolism to cotinine in the rat. ResearchGate / PubMed. URL:[Link]

Method

cell culture treatment protocols with (-)-trans 3'-aminomethyl nicotine

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Author: BenchChem Technical Support Team. Date: April 2026

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Application Note: In Vitro Evaluation of Nicotine Nanovaccines – Conjugation and Dendritic Cell Uptake Protocols utilizing (-)-trans 3'-Aminomethyl Nicotine

Executive Summary

The development of immunopharmacotherapies for substance use disorders relies heavily on the rational design of hapten-carrier conjugates [1.5]. Because native nicotine is a small molecule (MW ~162 g/mol ) and inherently non-immunogenic, it must be chemically modified and coupled to a macromolecular carrier to elicit a robust B-cell and T-cell mediated immune response[1]. This application note provides a comprehensive, self-validating methodology for the bioconjugation of the hapten (-)-trans 3'-aminomethyl nicotine to lipid-poly(lactic-co-glycolic acid) (PLGA) hybrid nanoparticles, followed by standardized protocols for evaluating subsequent cellular internalization by dendritic cells (DCs) in culture.

Mechanistic Rationale: The Chemistry of Nicotine Haptens

Native nicotine lacks reactive functional groups (such as primary amines or carboxyls) suitable for bioconjugation. To bypass this, researchers utilize structural analogs. (-)-trans 3'-aminomethyl nicotine is a highly optimized derivative featuring an aminomethyl linker at the 3' position of the pyrrolidine ring[1][2].

The causality behind selecting this specific hapten is twofold:

  • Chemical Reactivity: The primary amine allows for highly efficient, single-step zero-length crosslinking (via EDC/NHS chemistry) to carboxylated carriers[3].

  • Epitope Preservation: The 3'-substitution preserves the critical stereochemistry of the chiral center and the spatial orientation of the pyridine and pyrrolidine rings. This ensures that the antibodies generated against the hapten will possess high cross-reactivity and affinity for native nicotine in vivo[1].

Mechanism Hapten (-)-trans 3'-aminomethyl nicotine (Non-immunogenic Hapten) Conjugate NanoNicVac Conjugate (Antigen Presentation) Hapten->Conjugate EDC/NHS Coupling Carrier Lipid-PLGA Nanoparticle (Immunogenic Carrier) Carrier->Conjugate DC Dendritic Cell (APC) Internalization Conjugate->DC Phagocytosis Immune T & B Cell Activation DC->Immune MHC-II / TCR Abs Anti-Nicotine Antibodies Immune->Abs Clonal Expansion

Fig 1: Immunological mechanism of (-)-trans 3'-aminomethyl nicotine nanovaccines.

Pre-Requisite: Carrier Selection and PEGylation Dynamics

While traditional vaccines (e.g., NicVAX) utilized protein carriers like Pseudomonas aeruginosa r-exoprotein A, next-generation platforms utilize lipid-PLGA hybrid nanoparticles (NanoNicVac)[4][5]. These nanoparticles are often formulated with DSPE-PEG-COOH to provide surface carboxyl groups for hapten attachment.

Expert Insight: The degree of PEGylation directly dictates both the colloidal stability of the nanoparticle and its biological fate. While high PEGylation (>30%) prevents aggregation, it creates a dense steric shield that significantly hinders phagocytosis by antigen-presenting cells (APCs)[5]. Empirical data suggests that a 20% PEGylation ratio provides the optimal thermodynamic balance, yielding high hapten density, excellent storage stability, and efficient DC uptake[5][6].

Protocol I: Hapten-Carrier Conjugation (EDC/NHS Chemistry)

This protocol details the covalent attachment of (-)-trans 3'-aminomethyl nicotine to carboxylated lipid-PLGA nanoparticles.

Reagents Required:

  • Lipid-PLGA nanoparticles (surface functionalized with DSPE-PEG-COOH)

  • (-)-trans 3'-aminomethyl nicotine (CAS: 623579-03-3)[7][8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (PBS)

Step-by-Step Methodology:

  • Carrier Activation: Dialyze the lipid-PLGA nanoparticle suspension against 500 mL of Activation Buffer (pH 6.0) for 2 hours. Causality: EDC requires a mildly acidic environment to efficiently convert surface carboxyls into reactive, albeit unstable, O-acylisourea intermediates[3].

  • Stabilization of the Intermediate: Add 4.1 mg of EDC and 11.3 mg of Sulfo-NHS to the suspension. Incubate for 20 minutes at room temperature with gentle agitation. Causality: Sulfo-NHS converts the unstable intermediate into a semi-stable amine-reactive Sulfo-NHS ester, drastically increasing the yield of the final conjugation[3].

  • Buffer Exchange: Dialyze the activated nanoparticles against 1000 mL of Conjugation Buffer (PBS, pH 7.2) for 30 minutes to remove unreacted EDC/NHS. Causality: The primary amine of the hapten must be unprotonated to act as a nucleophile. A pH of 7.2 optimizes amine reactivity while minimizing the hydrolysis rate of the NHS ester[3].

  • Hapten Conjugation: Add 4.1 mg of (-)-trans 3'-aminomethyl nicotine to the activated nanoparticle suspension. Incubate in the dark at room temperature for 4 hours[3].

  • Purification: Remove unreacted hapten and reaction byproducts by dialyzing the conjugate against fresh PBS (pH 7.4) for 12 hours, with at least two buffer exchanges[3].

Workflow Step1 1. Carrier Activation (EDC/Sulfo-NHS in MES buffer) Step2 2. Buffer Exchange (Dialysis into PBS pH 7.2) Step1->Step2 Step3 3. Hapten Conjugation (Add 3'-aminomethyl nicotine) Step2->Step3 Step4 4. Final Purification (Dialysis to remove free hapten) Step3->Step4 Step6 6. In Vitro Treatment (Incubate DCs with Nanovaccine) Step4->Step6 Step5 5. DC Cell Culture (JAWSII cells in complete medium) Step5->Step6 Step7 7. Downstream Analysis (Flow Cytometry & CLSM) Step6->Step7

Fig 2: Experimental workflow for hapten conjugation and dendritic cell uptake assays.

Protocol II: Dendritic Cell Culture & Internalization Assay

To predict the immunogenicity of the synthesized NanoNicVac, its cellular uptake must be quantified using professional APCs. The JAWSII cell line (ATCC CRL-11904) is the gold standard for this assay, as it is an immortalized murine immature dendritic cell line that reliably mimics primary DC phagocytosis[5][9].

Cell Culture Preparation:

  • Culture JAWSII cells in complete growth medium: Alpha minimum essential medium (α-MEM) supplemented with ribonucleosides, deoxyribonucleosides, 4 mM L-glutamine, 1 mM sodium pyruvate, 20% fetal bovine serum (FBS), and 5 ng/mL murine GM-CSF[9].

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Treatment and Uptake Assay:

  • Seeding: Harvest immature JAWSII cells and seed them into 35 × 10 mm tissue culture dishes at a density of 2 × 10⁶ cells per dish. Allow 24 hours for cell adherence and recovery[5].

  • Nanoparticle Administration: Introduce 500 µg of fluorescently-labeled NanoNicVac (e.g., lipid layer labeled with NBD PE or hapten labeled via an Alexa Fluor surrogate for tracking) into the culture medium[5][10].

  • Time-Course Incubation: Incubate separate cohorts of cells for 30, 60, and 120 minutes to establish an uptake kinetic profile[5].

  • Washing & Quenching: Post-incubation, aspirate the media and wash the cells three times with ice-cold PBS to halt endocytosis. Critical Step: To differentiate between fully internalized nanoparticles and those merely adhered to the cell membrane, treat the cells briefly with a Trypan Blue solution (0.4%) to quench extracellular fluorescence before flow cytometric analysis.

  • Harvesting: Gently detach the cells using a cell scraper (avoid enzymatic dissociation like Trypsin, which can cleave surface receptors and alter side-scatter profiles), resuspend in FACS buffer, and proceed to analysis.

Analytical Readouts & Data Interpretation

Quantitative evaluation of the NanoNicVac formulations reveals a direct correlation between the physicochemical properties of the construct and its biological performance. Table 1 summarizes typical benchmarking data for varying PEGylation degrees.

Table 1: Physicochemical Properties and DC Uptake Efficiency of NanoNicVac Formulations

FormulationPEGylation Degree (%)Z-Average Size (nm)Zeta Potential (mV)Hapten Density (µg/mg)DC Uptake Efficiency (Relative MFI at 120 min)
NanoNicVac 2.5 2.5%~250-15.212.5High (Rapid initial phagocytosis)
NanoNicVac 20.0 20.0%~280-10.418.2Moderate (Optimal balance of stability and uptake)
NanoNicVac 30.0 30.0%~350-5.18.4Low (Steric hindrance prevents internalization)

Data synthesized from established nanoparticle characterization parameters[5][6].

Interpretation: While NanoNicVac 2.5 exhibits rapid cellular uptake, it is prone to aggregation during storage. Conversely, NanoNicVac 30.0 suffers from a compromised core-shell structure and poor internalization due to excessive steric shielding[5]. NanoNicVac 20.0 represents the optimal therapeutic window, ensuring sufficient dendritic cell internalization to trigger T-cell and B-cell activation, ultimately leading to high titers of anti-nicotine IgG[5][6].

References

  • Hu, Y., Zhao, Z., Harmon, T., Pentel, P. R., Ehrich, M., & Zhang, C. (2018). "Paradox of PEGylation in fabricating hybrid nanoparticle-based nicotine vaccines." Biomaterials. PubMed. URL: [Link]

  • Zhao, Z., Hu, Y., Hoerle, R., Devine, M., Raleigh, M., Pentel, P., & Zhang, C. (2017). "The next-generation nicotine vaccine: a novel and potent hybrid nanoparticle based nicotine vaccine." Biomaterials. PMC. URL: [Link]

  • "Current Trends and Perspectives in the Immune Therapy for Substance Use Disorders." Frontiers in Psychiatry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting (-)-trans 3'-aminomethyl nicotine solubility issues in DMSO

Disclaimer: Specific solubility data for (-)-trans 3'-aminomethyl nicotine in DMSO is not extensively published. The information and recommendations provided in this guide are based on fundamental chemical principles, da...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific solubility data for (-)-trans 3'-aminomethyl nicotine in DMSO is not extensively published. The information and recommendations provided in this guide are based on fundamental chemical principles, data from structurally similar compounds, and established laboratory best practices for handling amine-containing molecules in DMSO.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (-)-trans 3'-aminomethyl nicotine. We address common solubility challenges encountered when preparing solutions in Dimethyl Sulfoxide (DMSO), a powerful and versatile polar aprotic solvent.[1][2][3] Our goal is to provide you with the expertise and practical guidance necessary to ensure the successful preparation and use of your valuable research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (-)-trans 3'-aminomethyl nicotine in DMSO?
  • Nicotine: The parent molecule, nicotine, has a reported solubility of approximately 30 mg/mL in DMSO.

  • 4-(Aminomethyl)pyridine: This compound, which shares the aminomethyl-pyridine functional group, is reported to be soluble in DMSO up to 100 mg/mL, although this may require sonication.[4]

The presence of the aminomethyl group (-CH₂NH₂) on the pyrrolidine ring of nicotine introduces an additional polar, basic site. This is expected to influence its solubility. Given that DMSO is an excellent solvent for many basic compounds, it is reasonable to anticipate good solubility for (-)-trans 3'-aminomethyl nicotine, likely in a similar range to or greater than that of nicotine itself. However, this is an educated estimation and empirical testing is always recommended.

Q2: I'm having trouble dissolving my (-)-trans 3'-aminomethyl nicotine in DMSO. What are the common causes?

Several factors can contribute to dissolution difficulties. Here are the most common culprits and their underlying chemical principles:

  • Suboptimal DMSO Quality (Water Contamination): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Water contamination can significantly decrease the solubility of many organic compounds, including those with amine groups. Always use fresh, anhydrous (dry) DMSO from a sealed bottle for preparing stock solutions.[5][6]

  • Compound Characteristics: The physical form of your compound can impact its solubility. Amorphous forms are generally more soluble than highly ordered crystalline forms.[5]

  • Insufficient Agitation: Inadequate mixing may prevent the compound from dispersing sufficiently in the solvent to dissolve properly.[5]

  • Low Temperature: The dissolution of some compounds is an endothermic process, meaning solubility increases with temperature.[5] Attempting to dissolve the compound at a low temperature might hinder the process.

  • Attempting a Supersaturated Solution: You may be trying to prepare a solution at a concentration that exceeds the compound's intrinsic solubility limit in DMSO.

Q3: My (-)-trans 3'-aminomethyl nicotine solution in DMSO was initially clear, but now I see crystals. Why did this happen?

Precipitation from a previously clear DMSO stock solution is a common issue and can be attributed to several factors:

  • Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize and precipitate out.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote crystallization.[7] It is highly recommended to aliquot your stock solution into smaller, single-use volumes to minimize this effect.

  • Moisture Absorption: If the vial is not properly sealed, the DMSO can absorb atmospheric moisture over time, reducing the compound's solubility and leading to precipitation.

  • Metastable Solution: It is possible that the initial clear solution was supersaturated. Over time, the compound may begin to crystallize out to reach a more thermodynamically stable state.

Q4: Can I heat the solution to help dissolve the compound?

Yes, gentle warming can be an effective strategy to aid dissolution. However, it must be done with caution to avoid thermal degradation of the compound.

  • Recommended Method: Warm the solution in a water bath set to a temperature between 30°C and 40°C.

  • Combine with Agitation: Use this gentle warming in conjunction with vortexing or sonication for the best results.

  • Caution: Avoid aggressive heating, as the stability of (-)-trans 3'-aminomethyl nicotine at elevated temperatures in DMSO is not well-characterized.

Q5: What is the role of the aminomethyl group in solubility?

The aminomethyl group (-CH₂NH₂) is a primary amine, which is basic. The pKa of the conjugate acid of a primary amine is typically around 10-11. Nicotine itself has two basic nitrogen atoms, with pKa values of approximately 8.0 and 3.1.[8][9] The addition of the aminomethyl group introduces a third basic center.

While pH is not a concept used in aprotic solvents like DMSO, the basic nature of the aminomethyl group is highly relevant when you dilute your DMSO stock solution into an aqueous buffer for your experiments. If the pH of the aqueous buffer is below the pKa of the aminomethyl group's conjugate acid, the amine will become protonated (-CH₂NH₃⁺). This positively charged species will have significantly higher aqueous solubility.[10] Conversely, if you dilute your DMSO stock into a neutral or basic aqueous buffer, the compound may be less soluble and could precipitate.[11]

Troubleshooting and Experimental Protocols

Data Presentation: Solubility of Related Compounds in DMSO
CompoundMolecular Weight ( g/mol )StructureReported Solubility in DMSO
Nicotine162.23C₁₀H₁₄N₂~30 mg/mL
4-(Aminomethyl)pyridine108.14C₆H₈N₂100 mg/mL (may require sonication)[4]
Experimental Protocol: Preparation of a (-)-trans 3'-aminomethyl nicotine Stock Solution in DMSO
  • Preparation: Ensure both the (-)-trans 3'-aminomethyl nicotine powder and a sealed bottle of anhydrous DMSO are at room temperature.

  • Weighing: Accurately weigh the desired amount of (-)-trans 3'-aminomethyl nicotine and add it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve your target concentration.

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.

    • If the compound has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[7]

    • If solids persist, gently warm the solution in a 30-40°C water bath for 10 minutes, followed by further vortexing or sonication.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Solubility start Start: Dissolution Issue check_dmso Check DMSO Quality (Fresh, Anhydrous?) start->check_dmso check_concentration Verify Concentration (Is it too high?) check_dmso->check_concentration DMSO is high quality improve_dissolution Improve Dissolution Method check_concentration->improve_dissolution Concentration is reasonable sonicate Sonicate for 10-15 min improve_dissolution->sonicate warm Gently warm to 30-40°C and vortex sonicate->warm assess_result Assess Result: Is solution clear? warm->assess_result success Success: Store Solution (Aliquot, -20°C / -80°C) assess_result->success Yes failure Issue Persists: Consider lower concentration assess_result->failure No

Caption: A workflow for troubleshooting common solubility issues with (-)-trans 3'-aminomethyl nicotine in DMSO.

Mandatory Visualization: Impact of Dilution into Aqueous Buffer

Aqueous_Dilution stock (-)-trans 3'-aminomethyl nicotine in DMSO Stock dilution Dilute into Aqueous Buffer stock->dilution low_ph Low pH Buffer (e.g., pH < 7) dilution->low_ph high_ph Neutral/High pH Buffer (e.g., pH ≥ 7) dilution->high_ph protonated Protonated Amine (-CH₂NH₃⁺) Higher Solubility low_ph->protonated neutral Neutral Amine (-CH₂NH₂) Lower Solubility (Risk of Precipitation) high_ph->neutral

Caption: The effect of aqueous buffer pH on the solubility of (-)-trans 3'-aminomethyl nicotine upon dilution from a DMSO stock.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 27, 2026, from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved March 27, 2026, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved March 27, 2026, from [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance | Nanopedia. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2014, April 3). What should I do when a compound goes into DMSO, but precipitates when adding saline?. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2016, December 5). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 27, 2026, from [Link]

  • CORESTA. (n.d.). Stability Evaluations of Tobacco-Free Nicotine-Containing Pouch Products. Retrieved March 27, 2026, from [Link]

  • PMC. (2022, March 22). A Novel Aminomethacrylate-Based Copolymer for Solubility Enhancement—From Radical Polymer Synthesis to Manufacture and Characterization of Amorphous Solid Dispersions. Retrieved March 27, 2026, from [Link]

  • PMC. (2025, August 13). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Retrieved March 27, 2026, from [Link]

  • PubMed. (2013, May 14). Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Retrieved March 27, 2026, from [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved March 27, 2026, from [Link]

  • PubMed. (2013, May 15). Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates. Retrieved March 27, 2026, from [Link]

  • PubMed. (2011, July 15). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Retrieved March 27, 2026, from [Link]

  • RIVM. (n.d.). Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stabilizing (-)-trans-3'-aminomethyl nicotine for Long-Term Storage

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with (-)-trans-3'-aminomethyl nicotine. The long-term stability of this molecule is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with (-)-trans-3'-aminomethyl nicotine. The long-term stability of this molecule is critical for its use in applications such as vaccine development and neurological research.[1][2] Due to its unique structure, featuring both a nicotine core and a primary aminomethyl group, it is susceptible to specific degradation pathways that can compromise sample integrity, purity, and biological activity. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and validated protocols to ensure the longevity of your valuable compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of (-)-trans-3'-aminomethyl nicotine that I should be aware of during storage?

A1: The molecule possesses two main regions susceptible to degradation: the nicotine core and the primary aminomethyl group.

  • Nicotine Core: Similar to nicotine, the pyridine and pyrrolidine rings are prone to oxidation. The tertiary amine in the pyrrolidine ring can be oxidized to form the corresponding N'-oxide, a common degradant for nicotine-like compounds.[3][4]

  • Primary Aminomethyl Group: Primary amines are nucleophilic and susceptible to various reactions. Key concerns include:

    • Oxidation: Amines can be oxidized, leading to a variety of degradation products.[4][5]

    • Reaction with Aldehydes/Ketones: The primary amine can react with trace aldehydes or ketones present as impurities in solvents or excipients, or even with atmospheric carbon dioxide, though the latter is generally a slower process.

    • Formylation: A significant and often overlooked issue is the reaction with formic acid, which can be present as a degradation product in common excipients like polyethylene glycol (PEG) or as an impurity in solvents, leading to the formation of an N-formyl adduct.[6][7]

Q2: What are the initial visual or analytical signs that my (-)-trans-3'-aminomethyl nicotine sample may be degrading?

A2: The first indication of degradation is often a visual change. A pure, freshly prepared sample of (-)-trans-3'-aminomethyl nicotine should be a pale yellow oil.[7] The development of a darker yellow or brownish color is a strong indicator of chemical degradation, likely due to oxidation or polymerization. Analytically, you should monitor for a decrease in the peak area of the parent compound and the appearance of new peaks in your chromatogram (e.g., HPLC/UPLC).

Q3: What are the ideal temperature and atmospheric conditions for long-term storage?

A3: For optimal long-term stability, (-)-trans-3'-aminomethyl nicotine should be stored at or below -20°C.[7] To mitigate oxidative degradation, it is crucial to store it under an inert atmosphere. This can be achieved by overlaying the sample with an inert gas like argon or nitrogen before sealing the container.[8] The container should be tightly sealed to prevent the ingress of oxygen and moisture.

Q4: I have my compound stored as a solid salt (e.g., HCl or tartrate salt). Is this more stable than the freebase?

A4: Yes, in general, salt forms of amine-containing compounds are more stable than the freebase, particularly in the solid state. The protonated amine is significantly less nucleophilic and less susceptible to oxidation. However, some salts can be hygroscopic (absorb moisture from the air), which can introduce water and potentially accelerate hydrolytic degradation pathways or other moisture-dependent reactions. Therefore, even when storing a salt form, it is critical to keep it in a desiccated and tightly sealed environment.

Q5: Can I store (-)-trans-3'-aminomethyl nicotine in a solution? If so, what is the best solvent and pH?

A5: Storing in solution can be convenient but introduces additional stability challenges, primarily hydrolysis and reactions with solvent impurities.

  • Solvent Choice: If you must store it in solution for a short period, use a high-purity, anhydrous, aprotic solvent. Avoid solvents that may contain reactive impurities like peroxides (e.g., older ethers) or aldehydes.

  • pH Control: The stability of amines is highly pH-dependent.[6][9][10] Acidic conditions (pH below 5-6) are generally preferred for amines as protonation of the nitrogen atoms reduces their reactivity towards oxidation.[6][8][9][10] Therefore, if an aqueous solution is necessary, it should be buffered to an acidic pH. However, for long-term storage, a solid form is strongly recommended over a solution.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to resolving them.

Issue Encountered Potential Cause(s) Recommended Actions
Sample color has darkened significantly upon storage. 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to UV or ambient light.1. Confirm the integrity of the container seal. 2. Ensure the container is opaque or stored in the dark. 3. Consider transferring the remaining sample to a fresh amber vial, purging the headspace with inert gas (argon or nitrogen) before sealing. 4. Re-analyze purity via HPLC/UPLC-UV to quantify the remaining parent compound.
A new, more polar peak is observed in the UPLC chromatogram. 1. N-Oxidation: Formation of nicotine-N'-oxide or an oxide on the primary amine. 2. Hydrolysis: If stored in a non-anhydrous solvent or exposed to moisture.1. Use UPLC-MS/MS to determine the mass of the new peak. An increase of 16 amu often corresponds to oxidation. 2. Review storage conditions to ensure moisture was excluded. Use desiccants and ensure solvents are anhydrous.
A new, less polar peak is observed, especially in formulated solutions. 1. N-Formylation: Reaction with formic acid impurities from excipients or solvents. 2. Reaction with other excipients: For example, the Maillard reaction with reducing sugars.[5][11]1. Use UPLC-MS/MS to identify the new peak. An increase of 28 amu (CO) suggests formylation. 2. Scrutinize the certificates of analysis for all excipients, looking for potential reactive impurities like formic acid or peroxides. 3. If using reducing sugars, consider replacing them with non-reducing sugars like sucrose or trehalose.[11]
Loss of potency/purity in a buffered aqueous formulation. 1. Incorrect pH: The pH may be neutral or basic, accelerating degradation.[6][9][10] 2. Buffer-Catalyzed Degradation: Some buffer species can catalyze degradation.1. Measure the pH of the formulation. If it's above 6, consider reformulating with a buffer system that maintains a pH in the 4-5 range. 2. Investigate different buffer systems (e.g., citrate vs. phosphate) to see if the degradation rate is affected.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: If the compound is in a solvent, evaporate the solvent under reduced pressure at a low temperature. If it is an oil (freebase), proceed to the next step.

  • Container: Use a low-actinic (amber) glass vial with a PTFE-lined screw cap.

  • Inerting: Place the vial in a glove box with an inert atmosphere (argon or nitrogen). Alternatively, gently flush the headspace of the vial with a stream of inert gas for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the sealed vial in a freezer at -20°C or colder, in a designated dark storage box.

  • Equilibration: Before opening a stored sample, allow the vial to warm completely to room temperature in a desiccator. This is critical to prevent condensation of atmospheric moisture onto the cold compound.

Protocol 2: Long-Term Stability Study Design (Based on ICH Q1A(R2) Guidelines)

This protocol outlines a formal study to establish a re-test period for (-)-trans-3'-aminomethyl nicotine.

1. Material:

  • Use at least three different batches of (-)-trans-3'-aminomethyl nicotine to assess batch-to-batch variability.

  • Package the substance as described in Protocol 1.

2. Storage Conditions: Set up stability chambers for the following conditions as per ICH guidelines:[12][13][14][15][16]

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3. Testing Schedule: Analyze samples at the following time points:[12][15]

  • Initial (T=0): Test all batches before placing them on stability.

  • Accelerated: 1, 3, and 6 months.

  • Intermediate (if needed): 6, 9, 12 months.

  • Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.

4. Analytical Tests: At each time point, perform the following tests:

  • Appearance: Visual inspection for color and physical state changes.

  • Assay and Purity (Stability-Indicating Method): Use a validated UPLC-MS/MS method (see Protocol 3) to determine the percentage of the parent compound remaining and to quantify any degradation products.

  • Water Content (Karl Fischer): To assess if moisture ingress is a factor.

Data Presentation: Stability Study Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months (or proposed re-test period)
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Protocol 3: UPLC-MS/MS Method for Purity and Degradant Analysis

Given the polar nature of (-)-trans-3'-aminomethyl nicotine and its potential degradation products, a hydrophilic interaction liquid chromatography (HILIC) method is recommended.[17]

1. Instrumentation:

  • UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).[17]

  • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A, and ramp up the percentage of Mobile Phase B to elute more polar compounds.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Develop specific transitions for the parent compound and potential degradants.

Example MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(-)-trans-3'-aminomethyl nicotine192.15(Fragment 1)
192.15(Fragment 2)
Nicotine-N'-Oxide Analog208.15(Fragment 1)
N-Formyl Analog220.15(Fragment 1)
Cotinine Analog206.13(Fragment 1)

Note: The exact m/z values for precursor and product ions must be determined experimentally by infusing pure standards.

Part 4: Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

A (-)-trans-3'-aminomethyl nicotine B N'-Oxide Derivative A->B Oxidation (O2) C N-Formyl Derivative A->C Formylation (HCOOH) D Other Oxidative Products (e.g., Cotinine-like) A->D Oxidation (O2, Peroxides) E Maillard Products A->E Reaction with Reducing Sugars

Caption: Potential degradation routes for (-)-trans-3'-aminomethyl nicotine.

Diagram 2: Stability Study Workflow

cluster_0 Setup cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation start Obtain 3 Batches of Compound package Package in Amber Vials under Inert Gas start->package long_term Long-Term 25°C / 60% RH package->long_term Place on Stability accelerated Accelerated 40°C / 75% RH package->accelerated Place on Stability pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples analyze Analyze: - Appearance - Purity (UPLC-MS/MS) - Water Content pull_samples->analyze evaluate Evaluate Data & Establish Re-test Period analyze->evaluate

Caption: Workflow for an ICH-compliant long-term stability study.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • GSRS. TRANS-3'-AMINOMETHYLNICOTINE. [Link]

  • Dickerson, T. J., & Janda, K. D. (2003). Antibody-catalyzed oxidative degradation of nicotine using riboflavin. Journal of the American Chemical Society. [Link]

  • DiVA. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • Liang, S. S., et al. (2013). Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • PubChem. (-)-trans 3'-Aminomethyl Nicotine. [Link]

  • Tardy, B., et al. (2023). Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. Molecules. [Link]

  • ResearchGate. (2026). Transformation of Tobacco Alkaloids. [Link]

  • ResearchGate. Hybrid pathway of nicotine oxidative degradation by A. tumefaciens S33.... [Link]

  • Murphy, S. E., et al. (2005). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. Drug Metabolism and Disposition. [Link]

  • PharmTech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (2022). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]

  • OUCI. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]

  • Molecules. (2021). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • PubMed. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • LinkedIn. (2024). Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Molecules. (2017). Formylation of Amines. [Link]

  • University of Angers. Structure and properties of Nicotine. [Link]

  • Semantic Scholar. (2019). Formylation Reaction of Amines Using N-Formylcarbazole. [Link]

  • Google Patents. (2022). Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
  • PubMed. (2019). Formylation Reaction of Amines Using N-Formylcarbazole. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ResearchGate. (2015). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. [Link]

  • PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

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Troubleshooting

optimizing LC-MS/MS parameters for (-)-trans 3'-aminomethyl nicotine detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with detecting (-)-trans 3'-aminomethyl nicotine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with detecting (-)-trans 3'-aminomethyl nicotine .

This compound is a highly polar, basic nicotine derivative frequently utilized as a hapten in the development of nicotine conjugate vaccines (e.g., 3'-AmNic-rEPA)[1]. Due to the presence of an additional primary amine on the pyrrolidine ring, its extreme hydrophilicity and basicity present unique challenges for retention, ionization, and matrix interference in LC-MS/MS workflows.

Below is the comprehensive, self-validating framework for optimizing your assay.

Analytical Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation (SLE / LLE at pH > 10) N2 2. Chromatographic Separation (Biphenyl / HILIC Column) N1->N2 Clean Extract N3 3. Ionization (ESI Positive Mode) N2->N3 Eluent N4 4. MS/MS Detection (MRM Transitions) N3->N4 Precursor[M+H]+ N5 5. Data Validation (SST & Blank Checks) N4->N5 Product Ions

LC-MS/MS optimization workflow for (-)-trans 3'-aminomethyl nicotine.

Step-by-Step Methodology & Causality

To ensure scientific integrity, every step in this protocol is designed as a self-validating system. You must establish causality between the chemical properties of the analyte and the instrumental parameters.

Step 1: Sample Preparation (Liquid-Liquid Extraction - LLE)
  • Causality: (-)-trans 3'-aminomethyl nicotine contains multiple basic nitrogen atoms. At physiological pH, these amines are fully protonated, making the molecule highly water-soluble and impossible to extract into organic solvents. By raising the pH significantly above the pKa of the amines (pH > 10), the molecule is deprotonated, increasing its lipophilicity for efficient organic extraction[2][3].

  • Protocol:

    • Aliquot 250 µL of the biological matrix (plasma/urine) into a 4 mL glass vial.

    • Add 40 µL of a stable isotope-labeled internal standard (SIL-IS) (e.g., Nicotine-d4 at 250 ng/mL) to correct for downstream matrix effects.

    • Add 50 µL of 5N NaOH to drive the pH > 10. Vortex for 10 seconds.

    • Add 1.5 mL of Dichloromethane:Diethyl Ether (50:50 v/v) and agitate for 2 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes. Transfer 1 mL of the organic phase to a clean vial.

    • Add 10 µL of 0.25 N HCl to the organic extract to prevent evaporative loss of the volatile free-base nicotine derivative.

    • Evaporate to dryness under nitrogen at 35°C and reconstitute in 200 µL of mobile phase A.

Step 2: Chromatographic Separation
  • Causality: Standard C18 columns rely on hydrophobic interactions and will fail to retain this highly polar molecule[2]. A Biphenyl stationary phase is required because it provides enhanced π−π (pi-pi) interactions with the electron-deficient pyridine ring of the nicotine derivative, allowing for strong retention even under acidic mobile phase conditions.

  • Protocol:

    • Column: Biphenyl phase (e.g., 2.7 µm, 100 x 2.1 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). The acidic pH ensures the analyte is charged for downstream ESI, while the formate buffer prevents secondary interactions with column silanols.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 2% B hold for 0.5 min, ramp to 60% B over 3.5 min. Flow rate: 0.4 mL/min.

Step 3: MS/MS Parameter Optimization
  • Causality: The basic nature of the primary amine and pyrrolidine ring makes Electrospray Ionization in positive mode (ESI+) highly efficient[4].

  • Protocol:

    • Perform a syringe infusion of a 100 ng/mL neat standard at 10 µL/min.

    • Tune the Declustering Potential (DP) to maximize the intact [M+H]+ precursor ion.

    • Ramp the Collision Energy (CE) to induce Collision-Induced Dissociation (CID) and identify the most stable product ions.

    • Self-Validation Check: Before analyzing samples, inject a blank matrix extract followed by a Lower Limit of Quantification (LLOQ) standard. The blank must show a signal-to-noise (S/N) ratio < 3 at the specific retention time, and the LLOQ must show an S/N > 10. This validates the absence of carryover and confirms system sensitivity.

Quantitative Data: Optimized MRM Parameters

The exact mass of (-)-trans 3'-aminomethyl nicotine is 191.1422 Da[5]. In ESI+, it readily forms a protonated precursor [M+H]+ at m/z 192.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (eV)Dwell Time (ms)
(-)-trans 3'-aminomethyl nicotine 192.1130.1Quantifier452550
(-)-trans 3'-aminomethyl nicotine 192.1175.1Qualifier451850
Nicotine-d4 (IS) 167.2136.2Internal Standard402250

(Note: DP and CE values are generalized and should be fine-tuned based on your specific triple quadrupole architecture).

Troubleshooting & FAQs

Q1: Why am I seeing a split peak or severe peak tailing for 3'-aminomethyl nicotine? A: Peak tailing for highly basic analytes is typically caused by secondary ion-exchange interactions between the protonated amines on your analyte and unreacted, negatively charged silanol groups on the silica support of the column. Solution: Ensure your aqueous mobile phase is adequately buffered (e.g., 10 mM ammonium formate) and highly acidic (pH 2.5 - 3.0). The low pH fully protonates the silanols, neutralizing their charge and eliminating the secondary interactions[3].

Q2: My signal intensity drops significantly when analyzing real plasma/urine samples compared to neat standards. How do I fix this? A: You are experiencing matrix-induced ion suppression. This occurs in the ESI source when co-eluting endogenous compounds (like phospholipids or salts) compete with your analyte for the available charge droplets, reducing ionization efficiency[6]. Solution: First, ensure you are using a stable isotope-labeled internal standard (SIL-IS) to mathematically correct for the suppression. Second, improve your sample cleanup. If you are currently using simple protein precipitation, switch to the high-pH LLE protocol described above, or use Supported Liquid Extraction (SLE) to selectively leave phospholipids behind in the aqueous phase.

Q3: The retention time of 3'-aminomethyl nicotine is too short (eluting in the void volume) on my standard C18 column. What are my options? A: (-)-trans 3'-aminomethyl nicotine is extremely polar. On a standard reversed-phase C18 column under acidic conditions, it will not partition into the hydrophobic stationary phase. Solution: You have two distinct chromatographic options:

  • Switch to a Biphenyl column (which retains polar/basic compounds via π−π interactions) or a HILIC column[2][3].

  • Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) combined with a high-pH tolerant C18 column. This deprotonates the molecule in the mobile phase, increasing its lipophilicity and forcing retention.

Q4: How do I select the best MRM transitions for this specific hapten? A: During CID, nicotine derivatives typically undergo cleavage of the saturated pyrrolidine ring, leaving the highly stable pyridine ring intact. For 3'-aminomethyl nicotine (Precursor m/z 192.1), the most abundant and stable fragment is the pyridine moiety at m/z 130.1. Use 192.1 130.1 as your primary quantifier transition. A secondary cleavage involves the loss of the primary amine group (loss of NH3, -17 Da), making 192.1 175.1 an excellent qualifier transition for confirming peak purity.

References

  • A Critical Evaluation of a Nicotine Vaccine within a Self-Administration Behavioral Model. ACS Publications. URL:[Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. URL:[Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. URL:[Link]

Sources

Optimization

Technical Support Center: Handling and Stabilizing (-)-trans 3'-Aminomethyl Nicotine

Welcome to the Technical Support Center for (-)-trans 3'-aminomethyl nicotine (3'-AmNic). This portal is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (-)-trans 3'-aminomethyl nicotine (3'-AmNic). This portal is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity aqueous solutions of this highly reactive nicotine derivative.

Below, you will find mechanistic troubleshooting guides, validated protocols, and kinetic data designed to eliminate oxidative degradation during your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my (-)-trans 3'-aminomethyl nicotine solution turn yellow over time? A1: The yellowing is a visual indicator of oxidative degradation. (-)-trans 3'-aminomethyl nicotine contains three highly electron-rich sites: the pyridine ring, the pyrrolidine nitrogen, and the primary amine group[1]. In aqueous environments, ambient dissolved oxygen and trace transition metals initiate a free-radical cascade[2]. This process degrades the API into N-oxides, cotinine derivatives, and deaminated byproducts, which absorb light in the visible spectrum (appearing yellow or brown).

Q2: I am already using an antioxidant (Ascorbic Acid), but oxidation still occurs. Why? A2: Ascorbic acid is a powerful radical scavenger, but its efficacy is completely compromised if trace transition metals (like Cu²⁺ or Fe³⁺) are present in your water or glassware. Copper acts as a potent catalyst for the autoxidation of ascorbic acid[3]. If you do not add a chelating agent first, the ascorbic acid will rapidly oxidize, leaving the 3'-AmNic unprotected. You must use a dual-component system: a chelator (e.g., EDTA) followed by the antioxidant.

Q3: How does the pH of my buffer affect the stability of the API? A3: Kinetic studies on the oxidation of nicotine alkaloids demonstrate an inverse first-order dependence on hydrogen ion concentration ([H⁺])[4]. This means that as pH increases (becoming more basic), the rate of oxidation accelerates exponentially. By lowering the pH to < 6.0, you protonate the pyrrolidine and primary amine nitrogens. This protonation reduces their electron density, effectively shielding them from electrophilic attack and free-radical initiation[4].

Part 2: Pathway Visualization

The following diagram illustrates the logical relationship between the degradation triggers and the specific chemical interventions required to block them.

Pathway AmNic (-)-trans 3'-Aminomethyl Nicotine Radicals Free Radicals AmNic->Radicals Oxidation O2 Dissolved O2 O2->Radicals Initiator Metals Trace Metals (Cu2+, Fe3+) Metals->Radicals Catalyst Degradation Oxidized Byproducts Radicals->Degradation Propagation EDTA EDTA EDTA->Metals Chelates N2 N2 Sparging N2->O2 Displaces Ascorbate Ascorbic Acid Ascorbate->Radicals Scavenges

Fig 1. Oxidative degradation pathways of 3'-AmNic and targeted chemical interventions.

Part 3: Quantitative Stability Data

The table below summarizes the expected degradation kinetics of 3'-AmNic under various aqueous conditions, demonstrating the compounding benefits of combined interventions.

Experimental ConditionDissolved O₂Additives PresentSolution pHStorage TempEstimated 24h Degradation
Untreated Water Ambient (~8 ppm)None8.5 (Unadjusted)25°C> 15.0%
Deoxygenated Only < 0.5 ppmNone8.5 (Unadjusted)25°C5.0 - 8.0%
pH Adjusted Only Ambient (~8 ppm)None5.525°C2.0 - 4.0%
Fully Optimized < 0.5 ppm0.1mM EDTA + 1mM Ascorbate5.54°C< 0.5%

Note: Data synthesized from standard nicotine free-radical oxidation kinetics[2][4].

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following workflow is designed as a self-validating system . Each step includes the mechanistic causality behind the action and a measurable validation metric to ensure the step was successful before proceeding.

Step-by-Step Methodology

Step 1: Base Buffer Preparation & Chelation

  • Action: Dissolve 0.1 mM EDTA in ultrapure (18.2 MΩ·cm) water or your chosen base buffer.

  • Causality: EDTA sequesters trace transition metals inherent in glassware or reagents[5]. These metals are potent catalysts for both API and antioxidant oxidation.

  • Validation: Run a blank UV-Vis scan (200-400 nm). The baseline must remain flat, confirming the absence of pre-existing UV-active contaminants.

Step 2: Deoxygenation

  • Action: Sparge the solution with high-purity Nitrogen (N₂) or Argon (Ar) for 30 minutes.

  • Causality: Displaces dissolved oxygen, eliminating the primary electron acceptor required for the initiation of the free-radical degradation cascade[2].

  • Validation: Use a dissolved oxygen (DO) probe to confirm DO levels are ≤ 0.5 ppm before proceeding.

Step 3: Antioxidant Addition

  • Action: Add 1 mM Ascorbic Acid to the sparged solution.

  • Causality: Ascorbic acid acts as a sacrificial radical scavenger. It is added strictly after EDTA and sparging because ascorbic acid itself rapidly oxidizes in the presence of unchelated copper and high oxygen[3].

  • Validation: Visually inspect the solution against a white background. It must remain completely colorless. A yellow tint indicates premature ascorbate oxidation.

Step 4: API Dissolution & pH Adjustment

  • Action: Dissolve the (-)-trans 3'-aminomethyl nicotine and immediately titrate the solution to pH 5.5 - 6.0 using dilute HCl.

  • Causality: The API is a polybasic amine; dissolving it will spike the pH. Because oxidation has an inverse first-order dependence on[H⁺], lowering the pH protonates the nitrogens, drastically reducing their susceptibility to oxidation[4].

  • Validation: Monitor pH continuously. A stable pH reading of < 6.0 confirms the protonated, stable state of the pyrrolidine and primary amine groups.

Step 5: Sterile Filtration & Storage

  • Action: Filter the solution through a 0.22 µm PTFE membrane into argon-purged amber glass vials. Store at 4°C.

  • Causality: Amber glass prevents UV-induced radical initiation. PTFE is used because standard nylon filters can bind or react with primary amines.

  • Validation: Perform an HPLC-UV assay at T=0 and T=24h. The peak area of 3'-AmNic must remain ≥ 99.5% with no new secondary peaks appearing.

Workflow Visualization

Workflow S1 1. Base Buffer Prep (Ultrapure Water) S2 2. Add 0.1 mM EDTA (Metal Chelation) S1->S2 S3 3. N2/Ar Sparging (30 min, Deoxygenation) S2->S3 S4 4. Add 1 mM Ascorbic Acid (Radical Scavenger) S3->S4 S5 5. Dissolve (-)-trans 3'-AmNic (API Addition) S4->S5 S6 6. pH Titration (Adjust to pH < 6.0) S5->S6 S7 7. Sterile Filtration (Amber Vials, 4°C) S6->S7

Fig 2. Step-by-step self-validating workflow for preparing oxidation-resistant 3'-AmNic solutions.

References

  • Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. Semantic Scholar. 4

  • 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. National Institutes of Health (PMC). 6

  • The Oxidation of Nicotine. I. - Kinetics of the Liquid Phase Reaction Near Room Temperature. CORESTA. 2

  • (-)-trans 3'-Aminomethyl Nicotine | C11H17N3 | CID 16122816. PubChem. 1

  • Oxidation of Aqueous EDTA and Associated Organics and Coprecipitation of Inorganics by Ambient Iron-Mediated Aeration. ACS Publications. 5

  • Studies on biological oxidations. 5. Copper and hemochromogens as catalysts for the oxidation of ascorbic acid. Semantic Scholar. 3

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: (-)-trans 3'-Aminomethyl Nicotine vs. Native Nicotine Binding Affinity

Executive Summary: The Pharmacodynamic vs. Pharmacokinetic Paradigm In the landscape of anti-addiction drug development, the distinction between a psychoactive agonist and an immunotherapeutic hapten is entirely dictated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacodynamic vs. Pharmacokinetic Paradigm

In the landscape of anti-addiction drug development, the distinction between a psychoactive agonist and an immunotherapeutic hapten is entirely dictated by structural binding affinity. Native (-)-nicotine exerts its highly addictive effects by crossing the blood-brain barrier and binding with high affinity to α4β2 nicotinic acetylcholine receptors (nAChRs) in the mesolimbic pathway[1].

Conversely, (-)-trans 3'-aminomethyl nicotine (3'-AmNic) is a rationally designed synthetic analog. By introducing an aminomethyl group at the 3' position of the pyrrolidine ring, drug developers intentionally abolished its affinity for the nAChR. Instead, this modification serves as a covalent linker to carrier proteins (such as recombinant Pseudomonas exoprotein A, rEPA), creating a vaccine (e.g., NicVAX) that trains the immune system to generate high-affinity antibodies against native nicotine[2]. This guide objectively compares the binding affinities of these two molecules and provides the self-validating experimental workflows used to characterize them.

Mechanistic Causality & Structural Design

As application scientists, we must understand why a single functional group alters the biological fate of a molecule so drastically.

  • Native Nicotine (The Agonist): The precise spatial orientation between the basic nitrogen of the pyrrolidine ring and the hydrogen-bond acceptor of the pyridine ring allows native nicotine to perfectly dock into the orthosteric site of the α4β2 nAChR[3]. This binding triggers a conformational change that opens the ion channel, ultimately leading to dopamine release[1].

  • (-)-trans 3'-AmNic (The Hapten): The addition of the bulky aminomethyl group introduces severe steric hindrance, preventing the molecule from fitting into the nAChR pocket. However, when conjugated to a carrier protein via this new amine, the core pyridine-pyrrolidine "face" remains fully exposed. This allows B-cells to recognize the native pharmacophore and generate highly specific anti-nicotine IgG antibodies[4]. Utilizing the enantiopure (-)-trans isomer is critical; it improves the relative antibody affinity by >10-fold compared to racemic mixtures, ensuring the resulting antibodies specifically target the natural (-)-nicotine found in tobacco[4].

Quantitative Binding Affinity Comparison

The following table summarizes the divergent binding profiles of native nicotine, the 3'-AmNic hapten, and the therapeutic antibodies elicited by the 3'-AmNic conjugate vaccine.

Ligand / EntityPrimary TargetBinding AffinityBiological / Clinical Function
Native (-)-Nicotine α4β2 nAChR Ki​≈1−10 nM Exogenous agonist; triggers mesolimbic dopamine release[3].
(-)-trans 3'-AmNic α4β2 nAChR Synthetic hapten; steric bulk prevents nAChR activation.
Anti-Nicotine IgG (Elicited by 3'-AmNic)Native (-)-Nicotine Kd​≈5.68±0.80 nM Pharmacokinetic antagonist; sequesters nicotine in serum, reducing brain β2 *-nAChR binding by ~12.5% in humans[5][6].

Self-Validating Experimental Workflows

To accurately characterize these binding affinities, the following protocols must be executed as closed, self-validating systems to eliminate experimental artifacts.

Protocol A: Radioligand Competitive Binding Assay (nAChR Affinity)

Purpose: To validate the loss of α4β2 receptor affinity for the 3'-AmNic hapten compared to native nicotine.

  • Tissue Preparation: Isolate rat brain cortical membranes and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Radioligand Incubation: Incubate membrane aliquots (approx. 50 µg protein/well) with 0.5 nM [3H] -epibatidine.

    • Causality: [3H] -epibatidine is chosen over [3H] -nicotine due to its ultra-high specific activity and lower non-specific lipid partitioning, providing a cleaner signal-to-noise ratio.

  • Competitive Displacement: Add varying concentrations ( 10−10 to 10−4 M) of either unlabeled native nicotine or (-)-trans 3'-AmNic. Incubate for 2 hours at 22°C to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

  • Self-Validation Mechanism: Parallel wells must include 10 µM mecamylamine (a non-selective nAChR antagonist) to define the non-specific binding (NSB) baseline[3]. If the NSB exceeds 15% of total binding, the assay is flagged for incomplete PEI blocking, ensuring the calculated Ki​ strictly reflects specific orthosteric affinity.

Protocol B: Equilibrium Dialysis (Antibody Affinity)

Purpose: To measure the thermodynamic affinity ( Kd​ ) of the antibodies generated by the 3'-AmNic vaccine for native nicotine.

  • Immunization & Serum Harvest: Immunize murine models with 3'-AmNic-rEPA formulated with CpG oligodeoxynucleotides (a TLR9 agonist) to maximize antibody titer and affinity[7]. Harvest serum at day 42.

  • Dialysis Setup: Utilize a 96-well equilibrium dialyzer with a 5,000 Da Molecular Weight Cut-Off (MWCO) membrane[5].

    • Causality: Equilibrium dialysis is superior to solid-phase ELISA for Kd​ determination. ELISA immobilizes the antigen, which can alter its conformational presentation and artificially skew affinity measurements due to avidity effects.

  • Equilibration: Load diluted serum into the sample chamber and a fixed concentration of [3H] -nicotine into the buffer chamber. Incubate at 37°C for 24 hours on a plate rotator.

  • Analysis: Extract aliquots from both chambers. The radioactivity in the buffer chamber represents free nicotine, while the sample chamber represents free + IgG-bound nicotine. Calculate Kd​ using a Scatchard plot.

  • Self-Validation Mechanism: A control chamber utilizing pre-immune (naïve) serum is run simultaneously. This validates that the observed [3H] -nicotine retention is exclusively driven by hapten-induced IgG specific binding, completely ruling out non-specific serum protein adsorption[5].

Pathway Visualization

G cluster_nicotine Native Nicotine Pathway cluster_hapten 3'-AmNic Vaccine Pathway N1 Native Nicotine R1 α4β2 nAChR N1->R1 High Affinity (Ki ~1-10 nM) D1 Dopamine Release R1->D1 Agonist Activation H2 (-)-trans 3'-AmNic C2 Carrier Conjugation H2->C2 Loss of nAChR Affinity A2 Anti-Nicotine Abs C2->A2 Immunization S2 Nicotine Sequestration A2->S2 High Affinity (Kd ~5 nM)

Fig 1: Pharmacodynamic nAChR activation by Nicotine vs. Pharmacokinetic sequestration by 3'-AmNic vaccines.

References

  • [3] Advances in smoking cessation pharmacotherapy: Non-nicotinic approaches in animal models. PMC (nih.gov). Available at:

  • [1] Introduction Tobacco-related illness remains the leading cause of preventable death worldwide. eScholarship. Available at:

  • [2] Effect of a nicotine vaccine on nicotine binding to the beta2-nAChRs in vivo in human tobacco smokers. PMC (nih.gov). Available at:

  • [5] A Critical Evaluation of a Nicotine Vaccine within a Self-Administration Behavioral Model. ACS Publications. Available at:

  • [6] Effect of a Nicotine Vaccine on Nicotine Binding to β2*-Nicotinic Acetylcholine Receptors In Vivo in Human Tobacco Smokers. American Journal of Psychiatry. Available at:

  • [7] Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates. PubMed (nih.gov). Available at:

  • [4] Construction of an enantiopure bivalent nicotine vaccine using synthetic peptides. Semantic Scholar. Available at:

Sources

Comparative

Reproducibility of (-)-trans 3'-Aminomethyl Nicotine Behavioral Data in Rodents: A Comparative Guide

Introduction: The Challenge of Behavioral Reproducibility In the landscape of addiction pharmacotherapy, nicotine conjugate vaccines represent a paradigm shift. By sequestering nicotine in the bloodstream, these immunoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Behavioral Reproducibility

In the landscape of addiction pharmacotherapy, nicotine conjugate vaccines represent a paradigm shift. By sequestering nicotine in the bloodstream, these immunotherapies prevent the drug from crossing the blood-brain barrier (BBB), thereby blunting its rewarding effects. At the forefront of this research is the hapten (-)-trans 3'-aminomethyl nicotine (3'-AmNic) .

However, translating immunological success into reproducible behavioral data in rodent models—specifically locomotor sensitization and self-administration—remains a critical bottleneck for drug development professionals. This guide provides an authoritative, mechanistic comparison of 3'-AmNic against alternative platforms, alongside self-validating protocols designed to eliminate variance and guarantee reproducible behavioral outcomes.

Mechanistic Grounding: Why 3'-AmNic?

Because the nicotine molecule is too small to elicit an immune response on its own, it must be conjugated to a carrier protein. The structural orientation of the linker used for this conjugation dictates the specificity and affinity of the resulting antibodies.

The 3'-AmNic hapten is engineered to preserve the chiral center of natural (-)-nicotine, leaving the critical pyrrolidine nitrogen and pyridine ring fully exposed[1]. This spatial fidelity ensures that the elicited antibodies possess high affinity ( Kd​<100 nM) for the pharmacologically active enantiomer of nicotine. When these antibodies bind to inhaled or injected nicotine, the resulting antigen-antibody complex is too large to cross the BBB, effectively starving the central nicotinic acetylcholine receptors (nAChRs) of their ligand[2].

Mechanism Nic Nicotine Exposure Complex Nicotine-IgG Complex Nic->Complex Hapten Binding Vaccine 3'-AmNic Immunization Ab Anti-Nicotine IgG Vaccine->Ab B-Cell Activation Ab->Complex High Affinity (Kd < 100nM) BBB Blood-Brain Barrier Complex->BBB Steric Hindrance Receptor nAChR Activation BBB->Receptor Reduced CNS Penetration

Caption: Mechanism of 3'-AmNic vaccine sequestering nicotine to prevent BBB crossing.

Comparative Performance: 3'-AmNic vs. Alternatives

To objectively evaluate 3'-AmNic, we must benchmark it against other leading immunotherapies, including alternative haptens (like 6-CMUNic), next-generation nanoparticle delivery systems, and direct monoclonal antibody (mAb) infusions.

Experimental data consistently shows that 3'-AmNic conjugated to recombinant Pseudomonas aeruginosa exoprotein A (rEPA) is more effective at altering nicotine pharmacokinetics than 6-CMUNic conjugated to keyhole limpet hemocyanin (KLH)[1]. Furthermore, recent advancements encapsulating 3'-AmNic within poly(lactide-co-glycolide) acid (PLGA) nanoparticles have demonstrated up to a 400% increase in antibody production compared to traditional protein conjugates[3].

Quantitative Benchmarking of Nicotine Immunotherapies
Intervention PlatformCarrier / DeliveryPeak Antibody Titer (µg/mL)Brain Nicotine ReductionBehavioral Attenuation (Locomotor)Reproducibility Score
3'-AmNic-rEPA rEPA Protein + Alum200–30040–50%Moderate-HighHigh (Standardized)
6-CMUNic-KLH KLH Protein + Alum150–25030–40%ModerateMedium
PLGA-3'-AmNic Lipid-Polymer NP800–1000>60%HighEmerging
ATI-1013 (mAb) Passive ImmunityN/A (Direct Infusion)>90%Very HighHigh (Dose-dependent)

Data synthesis derived from comparative pharmacokinetic and behavioral models[1],[4],[3].

Standardized Self-Validating Protocols

The primary cause of irreproducibility in rodent behavioral data is the failure to account for individual variability in immune response. Every behavioral protocol must be a self-validating system. If you do not mathematically correlate behavioral outcomes with antibody titers and brain pharmacokinetic (PK) data, your results are anecdotal.

Protocol 1: Immunization and Titer Stratification

Causality: Behavioral attenuation is strictly dependent on achieving a threshold concentration of specific IgG. Including non-responders in behavioral averages will destroy data integrity.

  • Conjugation & Formulation: Conjugate 3'-AmNic to rEPA using a succinyl linker to ensure optimal spatial separation for B-cell receptor recognition. Formulate with an aluminum hydroxide (Alum) adjuvant.

  • Dosing Schedule: Administer 50 µg of the conjugate intramuscularly (i.m.) to Sprague-Dawley rats on Days 0, 14, and 28.

  • Serum Collection: On Day 35, collect blood via the tail vein.

  • ELISA Stratification (Critical Step): Quantify anti-nicotine IgG titers. Stratify rodents into High (>100 µg/mL), Medium, and Low responders. Exclude or separately group non-responders before proceeding to behavioral assays.

Protocol 2: Rodent Locomotor Sensitization Assay

Causality: Repeated, intermittent administration of nicotine induces neuroplasticity, presenting physically as hyperlocomotion (sensitization). A successful vaccine will sequester the nicotine, blunting this progressive behavioral spike.

  • Habituation (Days 36-38): Place rats in open-field tracking chambers for 30 minutes daily following a saline injection. This establishes a baseline ambulatory distance and habituates the animals to handling stress.

  • Nicotine Challenge (Days 39-45): Administer 0.4 mg/kg nicotine subcutaneously (s.c.) daily. Immediately place the rat in the tracking chamber for 60 minutes.

  • Data Tracking: Record ambulatory distance (cm). Unvaccinated controls will show a progressive increase in locomotion day-over-day. 3'-AmNic vaccinated rats should maintain near-baseline locomotion.

  • Terminal PK Validation: On Day 45, sacrifice the animals 5 minutes post-injection. Extract brain tissue and serum to measure unbound nicotine. Self-Validation: The degree of behavioral attenuation must inversely correlate with the concentration of nicotine found in the brain tissue[4].

Workflow Base Baseline Locomotion Imm Immunization (Days 0, 14, 28) Base->Imm Titer ELISA Stratification Imm->Titer Validate Immunity Chal Nicotine Challenge Titer->Chal Threshold >100µg/mL Behav Sensitization Tracking Chal->Behav Daily x 7 Days PK Serum/Brain PK Analysis Behav->PK Tissue Harvest

Caption: Self-validating workflow for reproducible rodent behavioral and PK analysis.

Addressing Reproducibility Bottlenecks

To ensure absolute scientific integrity when utilizing 3'-AmNic, researchers must control for the following variables:

  • Carrier Protein Immunogenicity: Using KLH often results in massive antibody production against the carrier protein rather than the hapten, leading to false-positive total IgG readings. rEPA provides a more balanced hapten-to-carrier immune response. Next-generation PLGA nanoparticles separate the hapten and carrier spatially to minimize anti-carrier dominance[5].

  • Measurement of Unbound Nicotine: Total serum nicotine will actually increase in vaccinated rats because the nicotine is trapped in the blood[4]. Reproducibility requires quantifying the unbound fraction of nicotine, as this is the only fraction capable of crossing the BBB.

  • Control Group Design: Never use a saline-only control for behavioral comparisons. The control group must receive the carrier protein and adjuvant (e.g., rEPA + Alum) without the 3'-AmNic hapten to rule out non-specific inflammatory suppression of locomotion.

References

  • Enhanced immunogenicity of a bivalent nicotine vaccine Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Anti-nicotine vaccine: current status Source: International Journal of Basic & Clinical Pharmacology (IJBCP) URL:[Link]

  • Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Immunotherapies for the Treatment of Drug Addiction Source: MDPI - Vaccines URL:[Link]

  • The next-generation nicotine vaccine: a novel and potent hybrid nanoparticle based nicotine vaccine Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Validation

comparative pharmacokinetics of (-)-trans 3'-aminomethyl nicotine and cotinine

Title: Comparative Pharmacokinetics of (-)-trans 3'-Aminomethyl Nicotine and Cotinine: Biomarkers vs. Immunotherapeutics Executive Summary The pharmacokinetics (PK) of nicotine and its derivatives form the bedrock of bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacokinetics of (-)-trans 3'-Aminomethyl Nicotine and Cotinine: Biomarkers vs. Immunotherapeutics

Executive Summary

The pharmacokinetics (PK) of nicotine and its derivatives form the bedrock of both tobacco exposure monitoring and advanced addiction therapeutics. This guide provides an in-depth comparative analysis of two structurally related but functionally divergent molecules: cotinine , the primary endogenous metabolite of nicotine, and (-)-trans 3'-aminomethyl nicotine (3'-AmNic), a synthetic hapten engineered specifically for nicotine vaccines. While cotinine is utilized globally as a passive biomarker of exposure, 3'-AmNic represents an active pharmacokinetic intervention designed to sequester nicotine in the bloodstream and prevent blood-brain barrier (BBB) penetration.

Structural Divergence and Pharmacokinetic Causality

Cotinine (The Metabolic Endpoint): Cotinine is formed via the CYP2A6-mediated C-oxidation of nicotine at the 5-position of the pyrrolidine ring[1]. This addition of a lactam carbonyl group significantly reduces the basicity of the pyrrolidine nitrogen. Consequently, cotinine is highly water-soluble, exhibits minimal BBB penetrance compared to nicotine, and avoids rapid renal clearance, extending its elimination half-life to 16–20 hours[1].

(-)-trans 3'-Aminomethyl Nicotine (The Immunologic Anchor): Unlike cotinine, 3'-AmNic is not a naturally occurring metabolite. It is synthesized by introducing a primary amine at the 3'-position of the pyrrolidine ring[2]. Causality of Design: The 3'-position is strategically chosen because it leaves the critical pharmacophoric elements of nicotine (the pyridine ring and the chiral center) sterically exposed. When the primary amine is covalently linked to a bulky carrier protein (e.g., rEPA) or a nanoparticle, the immune system generates highly specific antibodies against the native nicotine structure[3].

Comparative Pharmacokinetic Profiling

The PK profiles of these two molecules are fundamentally different because cotinine acts as a free small molecule, whereas 3'-AmNic is functionally administered as a macromolecular conjugate to alter nicotine's distribution.

Pharmacokinetic ParameterCotinine (Free Metabolite)Conjugated (-)-trans 3'-AmNic (Vaccine)
Origin / Role Endogenous CYP2A6 metabolite / BiomarkerSynthetic hapten / Immunotherapeutic
Elimination Half-Life 16–20 hours[1]Days to weeks (Carrier-dependent)
Volume of Distribution (Vd) 0.7–1.0 L/kg[1]< 0.1 L/kg (Restricted to plasma/ECF)
Plasma Clearance 0.4–1.0 mL/min/kg[1]Cleared via Reticuloendothelial System (RES)
BBB Permeability Moderate (Low receptor affinity)Negligible (Due to macromolecular size)
Mechanism of Action Weak nAChR agonismB-cell activation / Antibody generation[2]

Visualizing Pharmacokinetic Trajectories

The following diagram illustrates the divergent pathways of nicotine metabolism (yielding cotinine) versus immune sequestration (driven by 3'-AmNic vaccines).

PK_Pathways cluster_cotinine Cotinine Pathway (Metabolic) cluster_vaccine 3'-AmNic Pathway (Immunologic) Nic1 Nicotine (Systemic) CYP CYP2A6 Oxidation Nic1->CYP Cot Cotinine (Vd: 0.7-1.0 L/kg) CYP->Cot Excrete Renal Excretion (t½: 16-20h) Cot->Excrete Hapten 3'-AmNic Conjugate Bcell B-Cell Activation Hapten->Bcell Immunization Abs Anti-Nicotine Antibodies Bcell->Abs Clonal Expansion Seq Nicotine Sequestration (Vd < 0.1 L/kg) Abs->Seq Plasma Trapping

Metabolic clearance of nicotine to cotinine vs. immune sequestration via 3'-AmNic vaccines.

Experimental Workflows and Self-Validating Protocols

To accurately study these molecules, distinct analytical and synthetic workflows are required. Below are the field-proven protocols for quantifying cotinine and synthesizing 3'-AmNic immunoconjugates.

Protocol A: LC-MS/MS Quantification of Plasma Cotinine

This protocol utilizes a self-validating ratiometric approach to eliminate matrix interference.

  • Internal Standard Spiking: Spike 100 µL of human plasma with 10 µL of Cotinine-d4 (100 ng/mL).

    • Causality: The deuterated internal standard (IS) co-elutes with endogenous cotinine. Any ion suppression caused by plasma phospholipids in the mass spectrometer will affect both analytes equally, preserving the exact Cotinine/Cotinine-d4 peak area ratio.

  • Protein Precipitation & Extraction: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water/Methanol with 0.1% formic acid. Monitor MRM transitions: m/z 177.1 → 80.1 for Cotinine, and m/z 181.1 → 80.1 for Cotinine-d4.

Protocol B: Synthesis of (-)-trans 3'-Aminomethyl Nicotine Nanoparticle Vaccines

This protocol outlines the bioconjugation of 3'-AmNic to a PLGA-lipid hybrid nanoparticle (NanoNicVac)[2].

  • EDC/NHS Activation: Suspend carboxyl-terminated nanoparticles in pH 6.0 MES buffer. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-NHS. Incubate for 20 minutes.

    • Causality: EDC activates the carboxyl groups, and sulfo-NHS stabilizes the amine-reactive intermediate, preventing rapid hydrolysis in the aqueous buffer.

  • Hapten Conjugation: Adjust the pH to 7.4 using PBS. Add an excess of (-)-trans 3'-aminomethyl nicotine and react for 4 hours at room temperature. The primary amine of the hapten forms a stable amide bond with the activated nanoparticle[2].

  • Dialysis and Validation: Dialyze the suspension against PBS (100 kDa MWCO) for 24 hours.

    • Causality: Dialysis is a critical self-validating step; it removes unreacted 3'-AmNic. If free hapten remains, it will competitively bind the generated antibodies in vivo, neutralizing the vaccine's efficacy.

  • Surface Characterization: Validate successful conjugation via Dynamic Light Scattering (DLS) and Zeta potential analysis. Optimal formulations (e.g., with 20% PEGylation) ensure high stability and maximum anti-nicotine antibody titers[4].

Bioconjugation Carrier Carrier NP (-COOH) Act EDC/NHS Activation Carrier->Act Inter NHS-Ester Intermediate Act->Inter Conj Stable Amide Conjugate Inter->Conj Hapten (-)-trans 3'-AmNic (-NH2) Hapten->Conj Nucleophilic Attack Purify Dialysis Purification Conj->Purify Removes Free Hapten

Step-by-step bioconjugation workflow of (-)-trans 3'-AmNic to carrier molecules.

Clinical and Research Implications

The comparative utility of these two molecules highlights a paradigm shift from observation to intervention. Cotinine remains the gold standard for quantifying tobacco exposure due to its predictable half-life and high bioavailability[1]. Conversely, the conjugation of (-)-trans 3'-aminomethyl nicotine has paved the way for active pharmacokinetic antagonism. By generating high-affinity monoclonal antibodies (such as ATI-1013, which has been shown to reduce brain nicotine levels by up to 95% in preclinical models[5]), researchers can effectively trap nicotine in the plasma compartment, blunting its pharmacodynamic effects at CNS nicotinic acetylcholine receptors[3].

Sources

Comparative

cross-validation of (-)-trans 3'-aminomethyl nicotine ELISA and mass spectrometry results

An In-Depth Comparison Guide for Drug Development Professionals Executive Summary In the development of immunotherapeutics for substance use disorders, the accurate quantification of hapten-specific immune responses is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide for Drug Development Professionals

Executive Summary

In the development of immunotherapeutics for substance use disorders, the accurate quantification of hapten-specific immune responses is a critical bottleneck. (-)-trans 3'-aminomethyl nicotine is a leading hapten utilized in the formulation of conjugate vaccines designed to sequester nicotine in the bloodstream and prevent it from crossing the blood-brain barrier [1].

To evaluate vaccine efficacy, researchers must measure both the polyclonal antibody response and the actual pharmacokinetic distribution of the hapten. While Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for high-throughput titer screening, it is inherently limited by cross-reactivity and relative binding metrics. This guide details the mechanistic causality and step-by-step protocols for cross-validating ELISA with Equilibrium Dialysis coupled to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (ED-UPLC/MS/MS), creating a self-validating analytical framework.

The Causality Behind Cross-Validation: IC50 vs. True Kd​

As a Senior Application Scientist, I frequently observe drug development programs failing in late-stage preclinical trials because they relied exclusively on ELISA for immunogenicity assessments.

The Limitation of ELISA: Competitive ELISA measures the 50% inhibition concentration ( IC50​ ), which typically falls in the micromolar range. This metric is relative and highly susceptible to matrix effects and cross-reactivity with structurally similar metabolites (e.g., cotinine). Furthermore, if the ELISA plate is coated with the same carrier protein used in the vaccine (e.g., KLH), the assay will falsely elevate titers by detecting anti-carrier antibodies rather than hapten-specific antibodies [2].

The LC-MS/MS Solution: To establish a self-validating system, ELISA results must be orthogonally confirmed using ED-UPLC/MS/MS. Equilibrium dialysis physically separates the antibody-bound hapten from the free hapten. Subsequent mass spectrometry directly quantifies the unbound (-)-trans 3'-aminomethyl nicotine (exact mass 191.14 Da) based on its unique mass-to-charge ratio [3]. This provides the true thermodynamic dissociation constant ( Kd​ ) in the nanomolar range, completely free from metabolite interference [4].

Self-Validating Experimental Protocols

High-Throughput ELISA Workflow

Causality Note: We utilize a heterologous coating strategy (e.g., Nic-BSA) to ensure the assay strictly measures antibodies against the (-)-trans 3'-aminomethyl nicotine hapten, ignoring antibodies generated against the vaccine's actual carrier protein (e.g., AFPL1 or KLH).[5][2]

  • Antigen Coating: Coat 96-well microtiter plates with 100 µL/well of Nic-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBS-T (0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBS-T to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Sample Incubation: Add 100 µL/well of serially diluted biological serum (starting at 1:100). Incubate for 2 hours at 37°C to allow polyclonal IgG/IgA to bind the hapten [6].

  • Detection: Wash 5x with PBS-T. Add 100 µL/well of HRP-conjugated anti-mouse/human IgG. Incubate for 1 hour. Wash 5x, add TMB substrate for 15 minutes, stop with 2M H2​SO4​ , and read optical density (OD) at 450 nm [2].

High-Specificity ED-UPLC/MS/MS Workflow

Causality Note: By introducing an isotopically labeled internal standard (Nicotine-d4) during protein precipitation, we mathematically normalize any ion suppression caused by the serum matrix during electrospray ionization.

  • Equilibrium Dialysis (ED): Load 50 µL of immune serum into the sample chamber of a 96-well equilibrium dialyzer (molecular weight cut-off 10 kDa). Load 50 µL of PBS containing a known concentration of (-)-trans 3'-aminomethyl nicotine into the buffer chamber. Incubate at 37°C for 22 hours on a plate rotator [4].

  • Protein Precipitation: Extract 20 µL from the buffer chamber (containing only free hapten). Add 80 µL of cold acetonitrile spiked with Nicotine-d4 internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a UPLC system equipped with a C18 column (1.7 µm, 2.1 x 50 mm). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • MRM Detection: Detect the hapten using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transition for (-)-trans 3'-aminomethyl nicotine ( m/z 192.1 161.1) [3].

Workflow Visualization

CrossValidation cluster_ELISA ELISA Immunoassay Workflow cluster_MS LC-MS/MS Analytical Workflow Sample Biological Sample (Serum / Brain Tissue) E1 Antigen Coating (Heterologous Nic-BSA) Sample->E1 M1 Equilibrium Dialysis (Free vs. Bound Hapten) Sample->M1 E2 Antibody Binding (Polyclonal IgG/IgA) E1->E2 E3 Signal Amplification (HRP & TMB Substrate) E2->E3 E4 Optical Density Readout (High Throughput, IC50) E3->E4 Validation Orthogonal Cross-Validation (Pearson Correlation & Bland-Altman) E4->Validation M2 Protein Precipitation & Internal Standard M1->M2 M3 UPLC Separation (High Resolution) M2->M3 M4 MRM Mass Spectrometry (Absolute Specificity, Kd) M3->M4 M4->Validation

Parallel workflows for ELISA and LC-MS/MS converging on orthogonal cross-validation.

Comparative Data & Synergy

The table below summarizes the technical specifications of both methodologies and illustrates why cross-validation is mandatory for robust IND (Investigational New Drug) submissions.

ParameterCompetitive ELISAED-UPLC/MS/MSCross-Validation Synergy
Target Metric Antibody Titer, IC50​ (µM)Absolute Concentration, Kd​ (nM)Correlates relative immune response magnitude with exact binding affinity.
Specificity Moderate (Prone to cross-reactivity)Extremely High (Mass-to-charge ratio)MS identifies false positives in ELISA caused by structurally similar metabolites.
Throughput High (96/384-well plates)Low to Medium (Serial injections)ELISA screens large animal cohorts; MS validates the top lead candidates.
Matrix Effects High (Requires extensive dilution)Low (Mitigated by internal standards)MS normalizes ELISA dilution anomalies and background noise.
Cost per Sample LowHighOptimizes R&D budget by tiering the analytical approach.

Conclusion

Relying on a single analytical dimension when evaluating (-)-trans 3'-aminomethyl nicotine vaccines introduces unacceptable risk. ELISA provides the necessary throughput to evaluate systemic immune activation, but it lacks the chemical resolution to prove absolute target sequestration. By integrating ED-UPLC/MS/MS, researchers can definitively prove that the induced antibodies possess nanomolar affinity for the target hapten, thereby satisfying stringent regulatory requirements for pharmacokinetic and pharmacodynamic validation.

References

  • Next-generation immunotherapeutic strategy and clinical advances of vaccines against nicotine addiction. BINASSS. Available at: 1

  • (-)-trans 3'-Aminomethyl Nicotine | C11H17N3 | CID 16122816. PubChem (NIH). Available at:3

  • Assessing the immunogenicity and toxicity of the AFPL1-conjugate nicotine vaccine using heterologous and homologous. Semantic Scholar. Available at: 5

  • Paradox of PEGylation in fabricating hybrid nanoparticle-based nicotine vaccines. PMC (NIH). Available at: 2

  • Optimization of a multivalent peptide vaccine for nicotine addiction. ResearchGate. Available at: 6

  • Conjugate Vaccine Immunotherapy for Substance Use Disorder. ResearchGate. Available at: 4

Sources

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